An In-depth Technical Guide to 2,4-Dichlorophenyl quinoxaline-6-carboxylate: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 2,4-Dichlorophenyl quinoxaline-6-carboxylate: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,4-Dichlorophenyl quinoxaline-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. While specific data for this exact molecule is limited, this document extrapolates its chemical structure, physicochemical properties, potential biological activities, and synthetic pathways based on the well-established chemistry of quinoxaline derivatives.
Introduction to the Quinoxaline Scaffold
Quinoxaline, a fused bicyclic heteroaromatic compound consisting of a benzene ring and a pyrazine ring, serves as a "privileged" scaffold in drug discovery.[1] Its derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3] The synthetic accessibility and diverse biological profile of the quinoxaline nucleus make it a cornerstone for the development of novel therapeutic agents.[1] The title compound, 2,4-Dichlorophenyl quinoxaline-6-carboxylate, incorporates a quinoxaline-6-carboxylic acid moiety esterified with a 2,4-dichlorophenyl group, suggesting a unique combination of structural features that may confer specific biological effects.
Chemical Structure and Physicochemical Properties
The chemical structure of 2,4-Dichlorophenyl quinoxaline-6-carboxylate can be inferred from its name, indicating a quinoxaline ring with a carboxylate group at the 6-position, which forms an ester with 2,4-dichlorophenol. The core quinoxaline structure is substituted, and for the purpose of this guide, we will assume an unsubstituted quinoxaline core beyond the 6-carboxylate group.
Inferred Chemical Structure:
Caption: Inferred structure of 2,4-Dichlorophenyl quinoxaline-6-carboxylate.
Predicted Physicochemical Properties
The physicochemical properties of 2,4-Dichlorophenyl quinoxaline-6-carboxylate can be predicted based on its structure. These properties are crucial for its behavior in biological systems and for the development of analytical methods.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₅H₇Cl₂N₂O₂ | Based on the inferred chemical structure. |
| Molecular Weight | 317.14 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Most quinoxaline derivatives are solids.[4] |
| Solubility | Poorly soluble in water, soluble in organic solvents | The presence of the dichlorophenyl and quinoxaline rings suggests a lipophilic nature. |
| pKa | Weakly basic | The pyrazine ring in the quinoxaline core imparts weak basicity.[5] |
| LogP | High | The combination of aromatic rings and chlorine atoms contributes to high lipophilicity. |
Synthesis and Characterization
A plausible synthetic route for 2,4-Dichlorophenyl quinoxaline-6-carboxylate would involve a two-step process: the synthesis of the quinoxaline-6-carboxylic acid precursor followed by its esterification.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Quinoxaline-6-carboxylic acid
This step utilizes the well-established condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2][6]
-
Dissolve 3,4-diaminobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol.
-
Add an aqueous solution of glyoxal (1.1 equivalents) dropwise to the solution of 3,4-diaminobenzoic acid while stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product, quinoxaline-6-carboxylic acid, may precipitate out of the solution upon cooling or after partial removal of the solvent.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Step 2: Esterification to 2,4-Dichlorophenyl quinoxaline-6-carboxylate
The carboxylic acid can be converted to the corresponding ester using standard esterification methods.
-
Suspend quinoxaline-6-carboxylic acid (1 equivalent) in a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add 2,4-dichlorophenol (1.1 equivalents) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) along with a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Alternatively, the carboxylic acid can be converted to its more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride, followed by reaction with 2,4-dichlorophenol in the presence of a base like triethylamine.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2,4-Dichlorophenyl quinoxaline-6-carboxylate.
Analytical Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.[7]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinoxaline and dichlorophenyl rings, with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the ester. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₅H₇Cl₂N₂O₂. The isotopic pattern for two chlorine atoms should be observable. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching of the ester, C-O stretching, C=N stretching of the pyrazine ring, and aromatic C-H and C=C stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single peak indicating the purity of the compound. |
Potential Biological Activities and Mechanism of Action
The biological activity of 2,4-Dichlorophenyl quinoxaline-6-carboxylate is not yet reported. However, based on the known activities of related quinoxaline derivatives, several potential therapeutic applications can be hypothesized.
-
Anticancer Activity: Many quinoxaline derivatives exhibit potent anticancer properties by targeting various signaling pathways crucial for cancer cell proliferation and survival.[1][8] The presence of the dichlorophenyl group may enhance this activity, as halogenated compounds often show increased biological effects.[9][10]
-
Antimicrobial Activity: The quinoxaline scaffold is a common feature in many antimicrobial agents.[8][11] The compound could potentially inhibit the growth of bacteria and fungi.
-
Antiviral Activity: Certain quinoxaline derivatives have shown promise as antiviral agents, inhibiting the replication of various viruses.[12]
-
Enzyme Inhibition: The planar aromatic structure of the quinoxaline ring system is suitable for intercalation into DNA or binding to the active sites of enzymes, potentially leading to the inhibition of key cellular processes.
Hypothesized Mechanism of Action in Cancer
A plausible mechanism of action for the anticancer activity of a quinoxaline derivative could involve the inhibition of protein kinases, which are key regulators of cell signaling pathways.
Caption: Hypothesized inhibition of a protein kinase signaling pathway.
Toxicology and Safety Considerations
The toxicological profile of 2,4-Dichlorophenyl quinoxaline-6-carboxylate is unknown. However, the presence of a 2,4-dichlorophenyl group warrants caution, as some chlorinated aromatic compounds can exhibit toxicity.[13][14][15][16] In vitro and in vivo toxicological studies would be necessary to evaluate the safety of this compound for any potential therapeutic application.
Conclusion
2,4-Dichlorophenyl quinoxaline-6-carboxylate is a novel compound with a chemical structure that suggests potential for interesting biological activities, particularly in the areas of oncology and infectious diseases. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic route, and hypothesized biological functions based on the extensive literature on quinoxaline derivatives. Further experimental investigation is required to validate these predictions and to fully elucidate the therapeutic potential of this compound.
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